molecular formula C11H24N2O3S3 B12534315 Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]- CAS No. 678163-62-7

Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-

Cat. No.: B12534315
CAS No.: 678163-62-7
M. Wt: 328.5 g/mol
InChI Key: YBTBBHOBSCNOBK-UHFFFAOYSA-N
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Description

Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- is an organosulfur compound with a unique structure that includes both sulfinyl and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- typically involves the reaction of thiourea with appropriate alkylating agents. One common method includes the reaction of thiourea with 4-(methylsulfinyl)butyl chloride and 4-(methylsulfonyl)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfinyl group or a thiol group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiol or sulfinyl derivatives.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways involving sulfur metabolism.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other materials where sulfur-containing compounds are required.

Mechanism of Action

The mechanism of action of Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s sulfinyl and sulfonyl groups can form strong bonds with metal ions and other electrophilic centers, making it effective in various catalytic and inhibitory roles.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog without the sulfinyl and sulfonyl groups.

    N,N’-bis[4-(methylsulfinyl)butyl]thiourea: Similar structure but lacks the sulfonyl group.

    N,N’-bis[4-(methylsulfonyl)butyl]thiourea: Similar structure but lacks the sulfinyl group.

Uniqueness

Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- is unique due to the presence of both sulfinyl and sulfonyl groups, which provide distinct chemical reactivity and potential applications. This dual functionality allows for a broader range of chemical transformations and interactions compared to its simpler analogs.

Properties

CAS No.

678163-62-7

Molecular Formula

C11H24N2O3S3

Molecular Weight

328.5 g/mol

IUPAC Name

1-(4-methylsulfinylbutyl)-3-(4-methylsulfonylbutyl)thiourea

InChI

InChI=1S/C11H24N2O3S3/c1-18(14)9-5-3-7-12-11(17)13-8-4-6-10-19(2,15)16/h3-10H2,1-2H3,(H2,12,13,17)

InChI Key

YBTBBHOBSCNOBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCNC(=S)NCCCCS(=O)(=O)C

Origin of Product

United States

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